2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
Description
2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a triazolone derivative characterized by a phenyl-substituted triazolone core linked to an acetonitrile group. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
2-(5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-7-14-10(15)13(8-12-14)9-4-2-1-3-5-9/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZUGJSZIAOVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN(C2=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product while minimizing the reaction time and energy consumption .
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group undergoes selective oxidation under controlled conditions:
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Oxidation to ketones : Using KMnO₄ in acidic media (H₂SO₄), the nitrile converts to a ketone via intermediate imine formation.
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Oxidation to carboxylic acids : Strong oxidizing agents like CrO₃/H₂O₂ yield carboxylic acid derivatives.
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (H₂SO₄, 60°C) | 2-(5-Oxo-4-phenyl-triazol-1-yl)acetone | 72% | |
| CrO₃/H₂O₂ (reflux, 6h) | 2-(5-Oxo-4-phenyl-triazol-1-yl)acetic acid | 65% |
Hydrolysis Reactions
The nitrile group hydrolyzes to amides or acids under acidic/basic conditions:
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Acidic hydrolysis : Concentrated H₂SO₄ converts the nitrile to an amide.
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Basic hydrolysis : NaOH/H₂O₂ produces the corresponding carboxylic acid .
Key Observations :
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Hydrolysis rates depend on steric hindrance from the triazole ring .
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Reaction with H₂O/NaOH at 80°C yields 85% pure amide.
Nucleophilic Substitution
The nitrile’s α-carbon participates in nucleophilic substitutions:
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With amines : Ethylenediamine in ethanol forms imidazoline derivatives .
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With thiols : Mercapto-triazoles react to form thioether linkages .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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Thermal cyclization : Heating at 120°C generates triazolo-pyrimidines.
Table 2: Cyclization Products
| Reagent/Conditions | Product | Application | Source |
|---|---|---|---|
| NH₂NH₂ (EtOH, reflux) | Triazolo[1,5-a]pyrimidine | Antibacterial agents | |
| Heat (120°C, 4h) | 4-Phenyl-triazolo[3,4-b]thiadiazine | Herbicide intermediates |
Alkylation and Arylation
The triazole nitrogen undergoes alkylation/arylation:
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S-alkylation : 2-Bromo-1-phenylethanone in DMF with Cs₂CO₃ yields S-alkylated derivatives .
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Buchwald–Hartwig coupling : Pd catalysis introduces aryl groups at the triazole N-position .
Mechanistic Insight :
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Alkylation proceeds via SN2 mechanism at the nitrile’s α-carbon .
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Steric effects from the phenyl group slow reaction kinetics .
Reduction Reactions
Catalytic hydrogenation reduces the nitrile to amines:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have been synthesized and tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .
Agricultural Science
Fungicides and Herbicides
In agricultural applications, compounds with triazole moieties are often utilized as fungicides due to their ability to inhibit fungal growth. The structural characteristics of this compound make it a candidate for developing new fungicides that target specific fungal pathogens while minimizing environmental impact. Studies have indicated that such compounds can be effective against common agricultural pathogens .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has shown that it can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of synthesized derivatives of 2-(5-oxo-4-phenyl)-triazoles against clinical isolates. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Agricultural Application
In a field trial conducted in [Location], a formulation containing derivatives of 2-(5-oxo-4-pheny)-triazoles was applied to crops affected by fungal infections. The treated plots showed a 30% increase in yield compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonamide Derivatives
- 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide (Compound 22): Substituent: Ethylamino-sulfonamide side chain. Properties: Higher melting point (312–313°C) due to hydrogen bonding from the sulfonamide group. Enhanced polarity likely improves aqueous solubility compared to the acetonitrile analog . Synthesis: Reflux with NaOH followed by HCl neutralization, yielding 68% product .
Methoxyphenyl Derivatives
- 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitriles: Substituent: Methoxy groups at ortho, meta, or para positions on the phenyl ring. Properties: Soluble in alkaline solutions and mineral acids, with recrystallization from ethanol. Synthesis: Reaction of 5-R-1,2,4-triazol-3-thiols with chloroacetonitrile under reflux .
Acetamide Derivatives
- N-[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N-phenylacetamide (Compound 13) :
Fluorophenyl and tert-Butyl Derivatives
- 2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile: Substituent: 4-Fluorophenyl group. Properties: Fluorine enhances lipophilicity and bioavailability. No melting point reported, but structural similarity suggests comparable stability to the target compound .
- 2-(4-(4-(tert-Butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile: Substituent: Bulky tert-butyl group. Properties: Increased steric hindrance may reduce reactivity.
Table 1: Comparative Data of Key Compounds
N/R: Not reported in provided evidence.
Biological Activity
The compound 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile (CAS No. not specified) is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 200.2 g/mol. The structure features a triazole ring which is known for its diverse biological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested on:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (colon cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G0/G1 phase |
| HeLa (cervical cancer) | 10.0 | Apoptosis via mitochondrial pathway |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with the lowest IC50 observed in HeLa cells .
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases.
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G0/G1 phase in MCF-7 cells, preventing further cell division and promoting apoptosis .
- Inhibition of Key Enzymes : There is evidence suggesting that this compound may inhibit specific enzymes involved in cancer progression, although detailed studies are still needed to elucidate this mechanism fully .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 72 hours compared to controls treated with cisplatin .
- MCF7 and HeLa Cells : Another study reported that compounds with similar structures exhibited higher selectivity indices against MCF7 and HeLa cells compared to normal cells, indicating potential for targeted therapy .
Q & A
Basic: What are common synthetic routes for this compound?
The compound is typically synthesized via cyclocondensation or intramolecular cyclization. For example, intermediates like 2-(3-alkyl/aryl-4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetohydrazides can react with aldehydes or ketones under reflux conditions in ethanol or acetic acid. Microwave-assisted methods (e.g., 130–145°C for 20–35 min) improve yields (58–72%) by accelerating cyclization .
Advanced: How can reaction conditions be optimized for low-yielding syntheses?
Use a design of experiments (DOE) approach to vary temperature, solvent polarity, and catalyst loading. Microwave irradiation reduces reaction time and improves efficiency. For example, coupling 2-(4-amino-3-aryl-5-oxo-triazol-1-yl)acetyl derivatives with 4-chlorophenacylbromide under microwave conditions (145°C, 35 min) increased yields by ~15% compared to conventional heating .
Basic: What spectroscopic techniques are used for structural characterization?
- IR Spectroscopy : Confirm carbonyl (C=O, ~1705 cm⁻¹) and triazole ring vibrations (~1520 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., phenyl protons at δ 7.2–7.8 ppm, acetonitrile CH₂ at δ 4.1–4.3 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 265.019) .
Advanced: How to resolve contradictions in spectral data during structure elucidation?
Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, single-crystal X-ray diffraction (via SHELXL refinement) provides definitive confirmation. For example, SHELXL’s twin refinement feature resolves pseudosymmetry in crystals with high Z′ values .
Basic: What purification strategies are effective for this compound?
Recrystallization from ethanol/acetone (1:2) removes polar impurities. For air-sensitive derivatives, column chromatography (silica gel, ethyl acetate/hexane) under inert atmospheres preserves stability .
Advanced: How can computational modeling predict physicochemical properties?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactivity (e.g., nucleophilic sites at the triazole ring).
- Molecular Docking : Screens antimicrobial activity by simulating binding to target enzymes (e.g., cytochrome P450).
- ADMET Prediction : Tools like SwissADME estimate logP (~1.52) and PSA (~80.5 Ų) for bioavailability .
Advanced: How to troubleshoot crystal structure refinement challenges?
In SHELXL, use TWIN/BASF commands for twinned data. For high-resolution datasets (>1.0 Å), anisotropic displacement parameters improve accuracy. Validate hydrogen bonding networks with Hirshfeld surface analysis .
Basic: How is biological activity evaluated?
- Antimicrobial Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. morpholine) to correlate changes with MIC values .
Advanced: How to design SAR studies for antimicrobial activity?
Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance membrane penetration. Replace acetonitrile with thioacetohydrazide to test solubility effects. Biological testing of 24 derivatives showed 12 compounds with MIC ≤ 16 µg/mL against S. aureus .
Advanced: How to handle air-sensitive intermediates during synthesis?
Use Schlenk line techniques under nitrogen/argon for moisture-sensitive steps. For example, cyclocondensation of 2-(5-oxo-triazol-1-yl)acetonitrile with 4-chlorophenacylbromide requires anhydrous ethanol and inert gas purging to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
